10,17,17-Trimethylgona-1,4,13-trien-3-one
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Overview
Description
17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one is a synthetic compound with the molecular formula C20H26O and a molecular weight of 282.42 g/mol It is a derivative of androstane, characterized by the presence of three double bonds at positions 1, 4, and 13, and two methyl groups at position 17
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one typically involves the Wagner-Meerwein rearrangement of dehydrochloromethyltestosterone (DHCMT) to form the desired product . This process can be followed by whole-cell biotransformation using recombinant fission yeast strains expressing human cytochrome P450 enzymes, such as CYP21A2 . The reaction conditions often include specific temperature and pH settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one may involve large-scale synthesis using similar methods as described above, with additional steps for purification and quality control. The use of bioreactors and advanced chromatography techniques can help in achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one involves its interaction with specific molecular targets, such as androgen receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function . The pathways involved may include signal transduction cascades that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one include:
17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one-d3: A deuterated analog used in isotope labeling studies.
17β-Hydroxymethyl-17α-methyl-18-norandrost-1,4,13-trien-3-one: A metabolite used in doping control.
4-Chloro-17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one: A chlorinated derivative used in anti-doping research.
Uniqueness
The uniqueness of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable tool in various research applications, particularly in the study of steroid metabolism and receptor interactions.
Properties
CAS No. |
77702-25-1 |
---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(8R,9S,10R)-10,17,17-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h8,11-12,15,18H,4-7,9-10H2,1-3H3/t15-,18-,20-/m0/s1 |
InChI Key |
GUZOMSPAENUJMW-QSFXBCCZSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
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